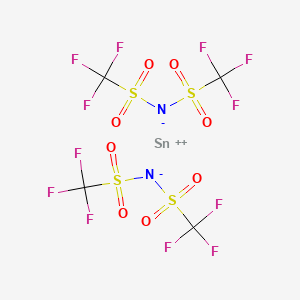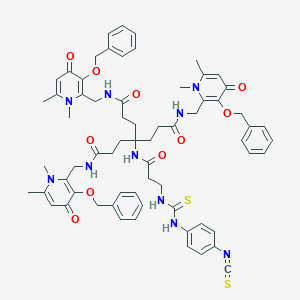
THP-NCS
Vue d'ensemble
Description
THP-NCS, also known as Tris(hydroxypyridinone), is a white to off-white powder . It has a molecular weight of 961.12 and a chemical formula of C45H56N10O10S2 . It is an efficient chelator for 68Ga and shows specific reactivity towards amines .
Synthesis Analysis
The synthesis of THP-NCS involves the conjugation of a tris(hydroxypyridinone) with a pendant isothiocyanate group to the primary amine terminus of H2N-PEG2-Lys . This process is facilitated by the use of dimethyl sulfoxide containing diisopropylethylamine under microwave conditions .
Molecular Structure Analysis
The molecular structure of THP-NCS is complex, and its analysis requires a comprehensive understanding of its coordination chemistry . The cyclic ether tetrahydropyran (THP) is one of the smallest molecules composed of a pyranose ring, which is closely related to carbohydrates .
Chemical Reactions Analysis
THP-NCS exhibits specific reactivity towards amines . It is used as an efficient chelator for 68Ga, commonly used in peptides and antibodies labeling . The bifunctional chelator THP-NCS provides a facile synthetic route to peptide conjugates bearing tris(hydroxypyridinone) chelators .
Physical And Chemical Properties Analysis
THP-NCS is a white to off-white powder . It has a molecular weight of 961.12 and a chemical formula of C45H56N10O10S2 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
PET Imaging
THP-NCS has been used in the development of new 68Ga-based molecular imaging agents . A tris(hydroxypyridinone) conjugate of the SSTR2-targeted peptide, Tyr3-octreotate (TATE), known as THP-TATE, was radiolabelled with 68Ga3+ from a 68Ge/68Ga generator . The radiochemical synthesis of [68Ga(THP-TATE)] is significantly faster, proceeds under milder conditions, and requires less manipulation than that of [68Ga(DOTATATE)] . This application is particularly beneficial for hospitals without cyclotron facilities, as Ge/68Ga generators provide an inexpensive source of a PET isotope .
Cancer Research
THP-NCS has shown potential in cancer research, particularly in the study of somatostatin receptor subtype 2 (SSTR2) . The [68Ga(THP-TATE)] demonstrates specificity and targeting affinity for SSTR2 receptors, with comparable in vivo targeting affinity to the clinical PET tracer, [68Ga(DOTATATE)] . This could be a significant step forward in the diagnosis and treatment of cancers that express SSTR2.
Drug Delivery
THP-NCS has been used in the development of nanocarriers for drug delivery . For instance, red fluorescent PLGA nanocapsules (NCs) with either positive or negative surface charge were fabricated . These nanocarriers showed excellent colloidal stability in culture and biological media, and after cryo-storage . They also demonstrated a lack of cytotoxicity in two relevant lung cell types, even for concentrations as high as 10 mg/mL .
Pulmonary Administration
The aforementioned red fluorescent PLGA nanocarriers have been studied for pulmonary administration . Both types of NCs showed similar internalization kinetics by HPAEpiC cells, reaching 100% uptake at 72 h . This could potentially improve the efficacy of pulmonary drug delivery, particularly for drugs that need to be homogeneously distributed throughout the lungs .
Radiometal Chelation
THP-NCS has been used as a bifunctional chelator for the radiometal gallium-68 (68Ga) . Hexadentate tris(3,4-hydroxypyridinone) ligands (THP) complex Fe3+ at very low iron concentrations and their high affinities for oxophilic trivalent metal ions have led to their development for new applications .
Mécanisme D'action
Target of Action
THP-NCS, also known as Heptanediamide , is primarily used as a chelator for 68Ga . It has specific reactivity towards amines and is commonly used for peptides and antibodies labeling . The primary targets of THP-NCS are therefore the amines present in these biological molecules.
Mode of Action
The mode of action of THP-NCS involves its interaction with its primary targets, the amines. This suggests that THP-NCS may form a complex with amines, enabling it to function as an efficient chelator for 68Ga .
Biochemical Pathways
It is known that thp-ncs is used in the labeling of peptides and antibodies This suggests that it may play a role in the biochemical pathways involving these molecules
Pharmacokinetics
As a chelator for 68ga, it is likely that the bioavailability of thp-ncs is influenced by its ability to form complexes with amines .
Result of Action
The result of THP-NCS’s action is the formation of a complex with amines, enabling it to function as an efficient chelator for 68Ga . This allows for the labeling of peptides and antibodies, which can be used in various applications, such as in the field of biochemistry and medicine.
Propriétés
IUPAC Name |
N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZPMOAYGHWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74N10O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-ncs | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



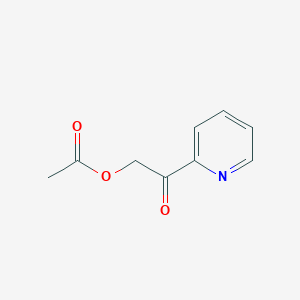
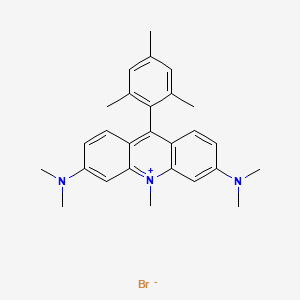

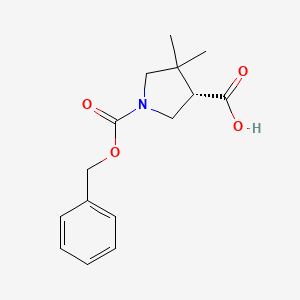
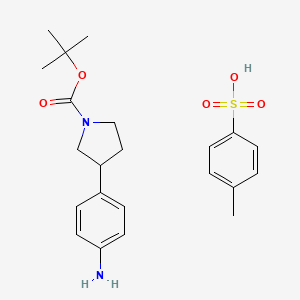
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
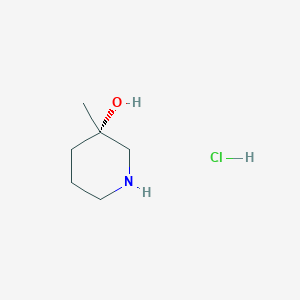
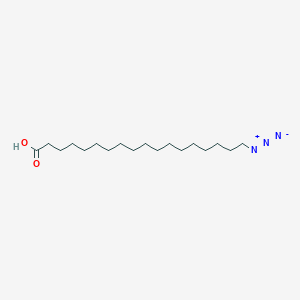

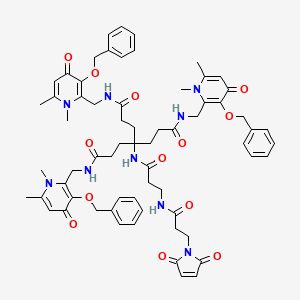
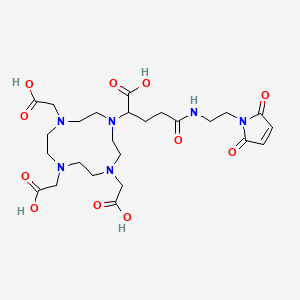
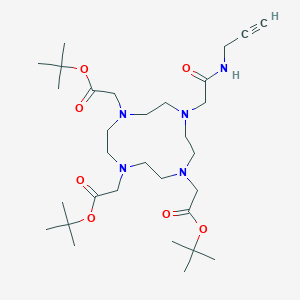
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
